Methylthiomcresol-C3-COOH
Description
Methylthiomcresol-C3-COOH is a synthetic organic compound featuring a methylthio group (-SCH₃), a cresol-derived aromatic ring, a three-carbon (C3) alkyl chain, and a terminal carboxylic acid (-COOH) group. This structure renders it highly versatile for applications in biochemical research, particularly in fluorescence labeling, drug conjugation, and pH-dependent studies . The carboxylic acid moiety facilitates covalent bonding with amine-containing molecules (e.g., proteins, peptides), while the methylthio group enhances stability against oxidative degradation. Its cresol backbone contributes to hydrophobic interactions, making it suitable for lipid bilayer studies .
Properties
Molecular Formula |
C12H16O3S |
|---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
4-(3-methyl-4-methylsulfanylphenoxy)butanoic acid |
InChI |
InChI=1S/C12H16O3S/c1-9-8-10(5-6-11(9)16-2)15-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) |
InChI Key |
FUGHDHJPKLPGKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCC(=O)O)SC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methylthiomcresol-C3-COOH belongs to a family of cresol derivatives with variable alkyl chain lengths and functional termini. Below is a systematic comparison with its analogs and other COOH-terminated compounds:
Table 1: Structural and Functional Comparison
Key Findings
Chain Length Effects :
- Increasing alkyl chain length (C3 → C5) correlates with greater lipophilicity, enhancing compatibility with lipid-rich environments but reducing aqueous solubility. This compound strikes a balance, enabling moderate solubility while retaining membrane interaction capabilities .
- Shorter chains (e.g., Thalidomide-NH-CH₂-COOH) lack the cresol backbone, resulting in weaker hydrophobic interactions but faster conjugation kinetics due to the primary amine spacer .
Functional Group Contributions :
- The methylthio (-SCH₃) group in Methylthiomcresol derivatives confers superior oxidative stability compared to thiol (-SH) or hydroxyl (-OH) variants. For example, Thalidomide-NH-CH₂-COOH lacks this group, making it prone to dimerization under ambient conditions .
- Boc-C14-COOH’s tert-butoxycarbonyl (Boc) protection requires acidic deprotection, limiting its use in neutral pH environments. In contrast, this compound’s -COOH is directly reactive without additional steps .
pH Sensitivity :
- This compound exhibits pH-dependent fluorescence quenching, a property shared with Coumarin 343 X COOH derivatives. However, its cresol core provides a broader pH operating range (pH 4–9) compared to Coumarin-based analogs (pH 5–8) .
Research Findings and Practical Implications
Conjugation Efficiency
- This compound achieves >85% conjugation yield with lysine residues in proteins, comparable to Me-Tet-PEG9-COOH but without requiring PEG spacers. This simplifies purification workflows .
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